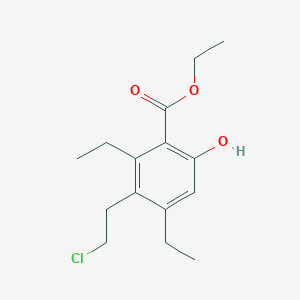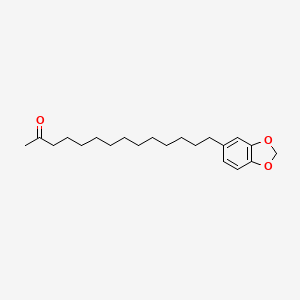
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is a chemical compound with a molecular formula of C22H34O3 It is characterized by the presence of a tetradecanone backbone with a benzodioxole group attached at the 14th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- typically involves the reaction of tetradecanone with a benzodioxole derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where tetradecanone is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography.
化学反応の分析
Types of Reactions
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Tetradecanone: Lacks the benzodioxole group, resulting in different chemical and biological properties.
14-(1,3-benzodioxol-5-yl)-2-pentadecanone: Similar structure but with a longer carbon chain.
2-Hexadecanone, 14-(1,3-benzodioxol-5-yl)-: Similar structure but with a different carbon chain length.
Uniqueness
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is unique due to the presence of the benzodioxole group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
特性
CAS番号 |
828263-04-3 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC名 |
14-(1,3-benzodioxol-5-yl)tetradecan-2-one |
InChI |
InChI=1S/C21H32O3/c1-18(22)12-10-8-6-4-2-3-5-7-9-11-13-19-14-15-20-21(16-19)24-17-23-20/h14-16H,2-13,17H2,1H3 |
InChIキー |
WESJGASUMOLVBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)

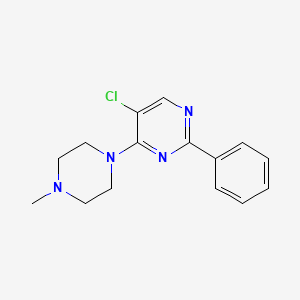
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)

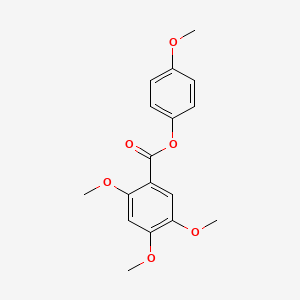
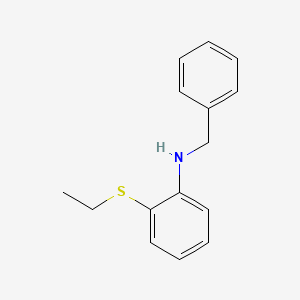
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
